2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde
Overview
Description
2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is characterized by the presence of a piperidine ring, an aldehyde group, and an ether linkage. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 4-methylpiperidine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzoic acid.
Reduction: 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzoic acid
- 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzyl alcohol
- 2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzamide
Uniqueness
2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde is unique due to its combination of a piperidine ring and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12-6-8-16(9-7-12)15(18)11-19-14-5-3-2-4-13(14)10-17/h2-5,10,12H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAFTECWLPMWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589722 | |
Record name | 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-54-5 | |
Record name | 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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